![molecular formula C14H17ClN2Si B14448219 1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline CAS No. 78271-94-0](/img/structure/B14448219.png)
1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline is a unique organosilicon compound that combines the structural features of a silyl group and a tetrahydro-phenanthroline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline with chlorodimethylsilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
1,2,3,4-tetrahydro-1,10-phenanthroline+chlorodimethylsilane→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as alkoxides, amines, or thiols.
Oxidation and Reduction Reactions: The silyl group can be oxidized to form silanols or reduced to form silanes.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Occurs readily in the presence of water or aqueous solutions.
Major Products:
Substitution Reactions: Formation of substituted silyl derivatives.
Oxidation Reactions: Formation of silanols.
Reduction Reactions: Formation of silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Applications De Recherche Scientifique
1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Potential use in the development of silicon-based biomolecules and as a probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline involves the interaction of the silyl group with various molecular targets. The silyl group can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile reagent in chemical reactions. The tetrahydro-phenanthroline moiety provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical processes.
Comparaison Avec Des Composés Similaires
1,2-Bis(chlorodimethylsilyl)ethane: Another organosilicon compound with similar reactivity but different structural features.
1,3-Dichlorotetramethyldisiloxane: A related compound used in similar applications but with different chemical properties.
Uniqueness: 1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline is unique due to the combination of the silyl group and the tetrahydro-phenanthroline moiety, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
78271-94-0 |
|---|---|
Formule moléculaire |
C14H17ClN2Si |
Poids moléculaire |
276.83 g/mol |
Nom IUPAC |
chloro-(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)-dimethylsilane |
InChI |
InChI=1S/C14H17ClN2Si/c1-18(2,15)17-10-4-6-12-8-7-11-5-3-9-16-13(11)14(12)17/h3,5,7-9H,4,6,10H2,1-2H3 |
Clé InChI |
HBZDDDXAWIBPEC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(N1CCCC2=C1C3=C(C=CC=N3)C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-ol, 4'-[(6-bromohexyl)oxy]-](/img/structure/B14448141.png)
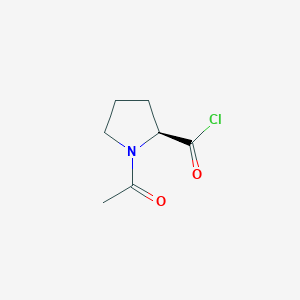
![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)
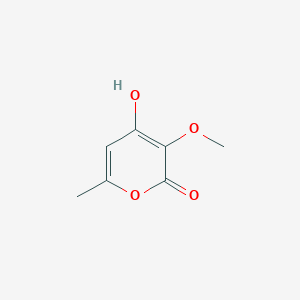
![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
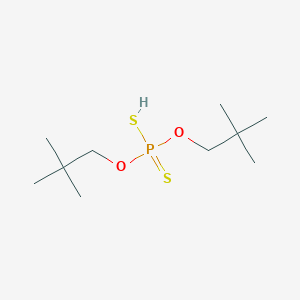
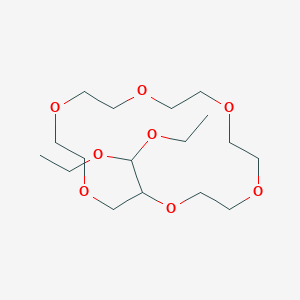
![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)
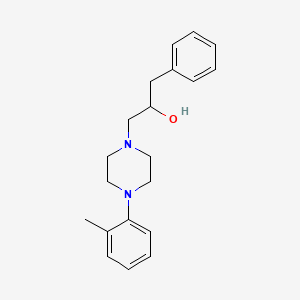
![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)
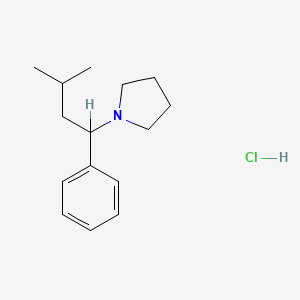
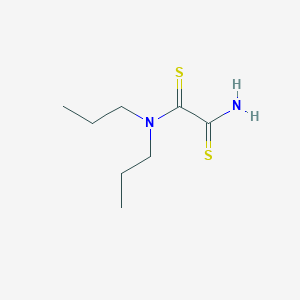
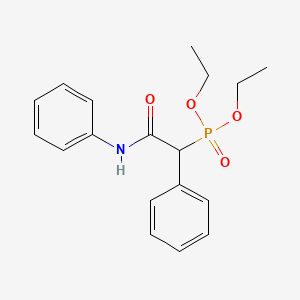
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
